molecular formula C22H26N4O8S B10896999 3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]

3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]

Cat. No.: B10896999
M. Wt: 506.5 g/mol
InChI Key: CKHUVIMLVWYAOE-UHFFFAOYSA-N
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Description

3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is a complex organic compound characterized by the presence of ethoxy, nitro, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Ethoxylation: Addition of ethoxy groups to the aromatic ring.

    Amidation: Formation of the amide bond.

    Thioether Formation: Introduction of the sulfanyl group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted aromatic compounds.

Scientific Research Applications

3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro and ethoxy groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-nitroaniline: Shares similar functional groups but lacks the sulfanyl and amide linkages.

    N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine: Contains similar aromatic and nitro groups but differs in the sugar moiety.

Uniqueness

3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H26N4O8S

Molecular Weight

506.5 g/mol

IUPAC Name

3-[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl-N-(4-ethoxy-2-nitrophenyl)propanamide

InChI

InChI=1S/C22H26N4O8S/c1-3-33-15-5-7-17(19(13-15)25(29)30)23-21(27)9-11-35-12-10-22(28)24-18-8-6-16(34-4-2)14-20(18)26(31)32/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

CKHUVIMLVWYAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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